molecular formula C21H24N2O2S B2973510 (E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine CAS No. 1421587-01-0

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine

Cat. No.: B2973510
CAS No.: 1421587-01-0
M. Wt: 368.5
InChI Key: XCTPFXAZVAAMGN-DTQAZKPQSA-N
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Description

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine is a piperazine derivative featuring a cyclopropyl group at position 4, a phenyl group at position 2, and a styrylsulfonyl moiety at position 1. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, pharmacokinetics, and selectivity . The cyclopropyl substituent may influence conformational rigidity, while the phenyl group contributes to hydrophobic interactions .

Properties

IUPAC Name

4-cyclopropyl-2-phenyl-1-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-26(25,16-13-18-7-3-1-4-8-18)23-15-14-22(20-11-12-20)17-21(23)19-9-5-2-6-10-19/h1-10,13,16,20-21H,11-12,14-15,17H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPFXAZVAAMGN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a cyclopropyl group and a styrylsulfonyl moiety. The synthesis typically involves multi-step reactions that integrate various functional groups, enhancing the compound's biological profile.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to (E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine. These compounds have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazineHuh7 (liver)0.1
5-Fluorouracil (5-FU)Huh7 (liver)30.7 ± 2.0
CladribineHCT116 (colon)1.3 ± 0.4

The IC50 values indicate that (E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine exhibits potent cytotoxicity, outperforming traditional chemotherapeutics like 5-FU.

The mechanism underlying the anticancer activity of this compound may involve inhibition of carbonic anhydrase IX (CA-IX), an enzyme often overexpressed in tumors. Inhibition of CA-IX has been linked to reduced tumor proliferation and invasion . The sulfonamide group in the compound is believed to play a critical role in this inhibitory activity.

3. Neuropharmacological Effects

In addition to its anticancer properties, compounds structurally related to (E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine have shown promise in modulating neurotransmitter systems, particularly serotonin reuptake inhibition:

  • Serotonin Reuptake Inhibition : Similar piperazine derivatives have demonstrated significant inhibition of serotonin reuptake, suggesting potential applications in treating mood disorders .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study: Antidepressant Activity

A study evaluated a series of piperazine derivatives for their antidepressant effects in vivo. The most promising compound exhibited stability in human liver microsomes and demonstrated significant efficacy in reducing immobility in forced swimming tests, indicative of antidepressant-like effects .

Case Study: Cancer Cell Line Evaluation

Another investigation assessed the cytotoxic effects of several sulfonamide derivatives on cancer cell lines, revealing that compounds with specific substitutions on the piperazine ring exhibited enhanced bioactivity against liver cancer cells compared to established chemotherapeutics .

5. Conclusion

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine represents a promising candidate for further pharmacological evaluation due to its potent anticancer and neuropharmacological activities. Ongoing research is necessary to elucidate its mechanisms of action fully and explore its therapeutic potential across various medical fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. Piperidine Linkers

Piperazine rings generally exhibit superior receptor binding compared to piperidine analogs. For example, in hA2A adenosine receptor (hA2AAR) studies, the piperazine-linked compound 3 (Ki = 58 nM) showed 10-fold higher affinity than its piperidine counterpart 1 (Ki = 594 nM) . Similarly, in CXCR4 antagonists, ethyl piperazine 15 demonstrated better metabolic stability and reduced CYP450 2D6 inhibition compared to ethyl piperidine 14, though with slightly lower potency .

Table 1: Piperazine vs. Piperidine Binding Affinities

Compound Core Structure Substituent Target Receptor Ki/IC50 Reference
3 Piperazine Benzyl hA2AAR 58 nM
1 Piperidine Benzyl hA2AAR 594 nM
15 Piperazine Ethyl CXCR4 Moderate
14 Piperidine Ethyl CXCR4 Higher potency

Substituent Effects on Piperazine Rings

Aromatic Substituents
  • Phenyl/Benzyl Groups : Compounds 2 (phenyl) and 3 (benzyl) showed comparable hA2AAR binding (Ki = 58–60 nM), indicating tolerance for aromatic substituents .
  • Extended Chains : Phenylethyl (4 ) or para-substituted groups (e.g., OCH2CH2OCH3 in 5 ) reduced activity (Ki > 100 nM), suggesting steric hindrance or electronic effects .
  • Styrylsulfonyl Group : The styrylsulfonyl moiety in the target compound may enhance solubility and target engagement compared to simpler sulfonyl groups, as seen in naphthylsulfonyl derivatives (e.g., 16 , CAS 324779-74-0) .
Heterocyclic and Alkyl Substituents
  • Furan-2-yl Methanone: Compound 6 (Ki = 89 nM) had lower hA2AAR affinity than 2 or 3, highlighting the importance of aromaticity .
  • Ethylamine Chains : Derivatives 7–8 showed improved hA2AAR affinity (Ki < 50 nM), suggesting flexible alkyl chains enhance receptor interactions .

Table 2: Substituent Impact on Piperazine Activity

Compound Substituent Target Receptor Activity (Ki/IC50) Reference
2 Phenyl hA2AAR 60 nM
5 Para-OCH2CH2OCH3 hA2AAR >100 nM
8 (Pyrrolidin-1-yl)ethyl hA2AAR 38 nM
16 Naphthylsulfonyl Undisclosed Moderate

Metabolic Stability and Selectivity

Piperazines are often metabolic hotspots. For instance, deethylation and oxidation of the piperazine ring in Chagas disease candidates led to metabolite formation, prompting exploration of isosteres . However, in CXCR4 antagonists, propyl piperazine 16 maintained microsomal stability while improving potency . The cyclopropyl group in the target compound may reduce metabolic liability by restricting ring oxidation .

Table 3: Metabolic and Selectivity Profiles

Compound Modification Metabolic Stability Selectivity Reference
16 Propyl piperazine High CXCR4-specific
5m Cyclopropyl + dichloro Moderate D2/D4 receptor ratio
Target Cyclopropyl + styryl Likely improved Undisclosed (inferred) N/A

Receptor-Specific Effects

  • Serotonin Receptors: Piperazine derivatives with three-carbon linkers (e.g., 3d, 5d) achieved subnanomolar 5-HT1A affinity, whereas morpholine replacements reduced activity .
  • Dopamine Receptors : Trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines (e.g., 5m ) showed clozapine-like D2/D4 selectivity but lacked antipsychotic efficacy in vivo . The target compound’s cyclopropyl group may similarly modulate dopamine receptor interactions.

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